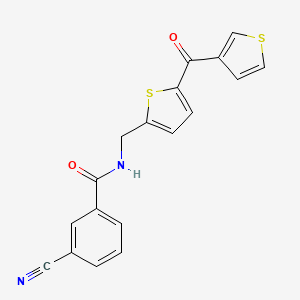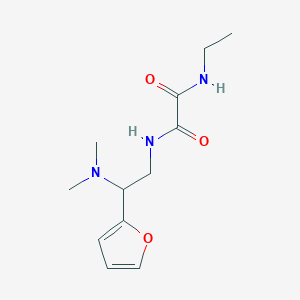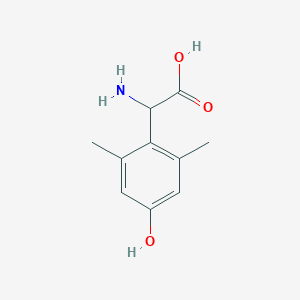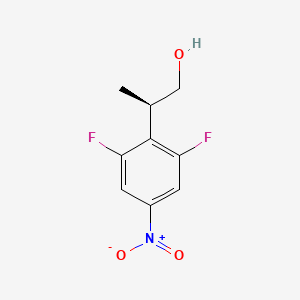![molecular formula C12H15NO3S B2494519 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-97-6](/img/structure/B2494519.png)
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C12H15NO3S This compound is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a 4-methylphenyl group linked through a carbamoyl methyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTGITHVHWSZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)




![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)


![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

